1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Description
Properties
Molecular Formula |
C15H23N3O4 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H23N3O4/c1-16-14(21)18(11-12(19)17-7-9-22-10-8-17)13(20)15(16)5-3-2-4-6-15/h2-11H2,1H3 |
InChI Key |
JWUYHLSTFTTYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclohexanone and Hydantoin
Procedure :
-
Cyclohexanone (1.0 equiv) reacts with hydantoin (1.2 equiv) in acetic acid under reflux (120°C, 12 h).
-
The reaction proceeds via enamine formation, followed by intramolecular cyclization.
Reaction Conditions :
Key Insight : Modifications using substituted cyclohexanones or alternative catalysts (e.g., p-toluenesulfonic acid) may improve yields.
N-Methylation of the Spirohydantoin Core
The N1 position is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Alkylation with Methyl Iodide
Procedure :
-
Spirohydantoin (1.0 equiv) is treated with methyl iodide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF at 60°C for 6 h.
Reaction Conditions :
Mechanistic Note : The reaction proceeds via nucleophilic substitution, where the hydantoin’s amide nitrogen attacks the methyl electrophile.
Introduction of the 2-Morpholino-2-Oxoethyl Group
The N3 position is functionalized through a two-step sequence: ketoethylation followed by morpholine conjugation.
Ketoethylation via Alkylation
Procedure :
-
N1-Methyl spirohydantoin (1.0 equiv) reacts with ethyl bromopyruvate (1.2 equiv) in the presence of NaH (1.5 equiv) in THF at 0°C to room temperature.
Reaction Conditions :
Intermediate : 3-(2-Oxoethyl)-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Morpholine Conjugation via Nucleophilic Substitution
Procedure :
-
The ketoethyl intermediate (1.0 equiv) reacts with morpholine (2.0 equiv) in ethanol under reflux (80°C, 8 h).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 8 h |
| Yield | 85–90% |
Mechanistic Note : The ketone’s α-carbon undergoes nucleophilic attack by morpholine, forming the final substituent.
Optimization and Challenges
Regioselectivity in Alkylation
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.
-
Recrystallization : Final product purified using ethanol/water (9:1).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Core formation | Cyclocondensation | 65–70 | Scalable, minimal byproducts |
| N-Methylation | Methyl iodide/K₂CO₃ | 80–85 | High regioselectivity |
| Ketoethylation | Ethyl bromopyruvate/NaH | 70–75 | Efficient α-keto installation |
| Morpholine conjugation | Morpholine reflux | 85–90 | High conversion rate |
Chemical Reactions Analysis
1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the morpholino group, allowing for the introduction of different substituents. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in medicinal chemistry.
Scientific Research Applications
1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic molecules. Its unique structure makes it valuable for studying spirocyclic chemistry.
Biology: In biological research, the compound is investigated for its potential as a kinase inhibitor.
Industry: In the pharmaceutical industry, the compound is explored for drug development due to its unique chemical properties and biological activities.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves the inhibition of receptor interaction protein kinase 1 (RIPK1). By blocking the kinase activity of RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing inflammation and cell death . This mechanism is particularly relevant in the context of inflammatory diseases and cancer, where necroptosis plays a significant role.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The spirohydantoin scaffold is versatile, with substituent variations dictating biological activity. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Activities
Structure–Activity Relationship (SAR) Insights
- Position 3 Substituents: Morpholino-oxoethyl (target compound): The morpholine ring’s oxygen may improve solubility and moderate anticonvulsant activity compared to sulfonamides . Piperazinepropyl (antiplatelet agents): Nitrogen-rich groups enhance 5-HT₂A receptor antagonism . Sulfonyl groups (hypoglycemic agents): Electron-withdrawing groups likely enhance metabolic interactions .
- Position 8 Modifications: 8-Amino (anticipileptics): Enhances hydrogen bonding and receptor affinity . 8-Phenyl (antiplatelet agents): Introduces steric bulk, improving receptor selectivity .
Pharmacological Potential of the Target Compound
While direct data on the target compound’s activity is absent in the evidence, its structural features suggest:
- TRPM8 antagonism: Similar spirohydantoins with lipophilic groups show nanomolar potency, suggesting possible utility in pain management .
- Antiplatelet activity: Piperazine derivatives’ success implies nitrogen-rich substituents at position 3 are critical, but morpholino’s oxygen may reduce efficacy compared to piperazine .
Biological Activity
1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by a unique spirocyclic structure that includes a diazaspiro framework and a morpholino substituent. This compound has garnered attention due to its potential biological activities, which are critical for therapeutic applications.
Chemical Structure
The compound's chemical formula is , featuring two nitrogen atoms within the diazaspiro structure. The morpholino group enhances solubility and may influence the compound's interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Potential against bacterial and fungal strains.
- Enzyme Inhibition : Particularly as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
- Antitumor Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. For instance, modifications to the morpholino group can significantly affect binding interactions and biological efficacy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial properties against various bacterial strains. The results indicated significant inhibition zones, suggesting effective antimicrobial activity.
- Enzyme Inhibition :
-
Antitumor Activity :
- In vitro studies showed that this compound exhibited cytotoxic effects on several cancer cell lines, indicating its potential as an antitumor agent.
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione | Similar spiro structure | Enhanced solubility due to additional methyl group | Moderate antimicrobial activity |
| 8-Amino derivatives | Variants with amino groups | Potentially increased biological activity due to amino functionality | Stronger enzyme inhibition |
| 3-(Carboxymethyl)-8-amino derivatives | Carboxymethyl substituent | May enhance water solubility and bioavailability | Promising antitumor properties |
Q & A
Q. What are the recommended synthetic routes for preparing 1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione?
A common approach involves multi-step functionalization of the spirodecane core. For example, describes a method where a diazaspiro intermediate is reacted with morpholine derivatives under nucleophilic substitution conditions. Key steps include:
- Use of dichloromethane as a solvent and triethylamine as a base to facilitate reaction completion.
- Purification via silica-based column chromatography with a 9:1 dichloromethane/methanol eluent system .
- Confirmation of product identity via -NMR and LC-MS, with attention to stereochemical outcomes due to the spirocyclic structure.
Q. How can structural conformation and stability be assessed for this compound?
X-ray crystallography is critical for resolving conformational ambiguities. and highlight monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 10.759 Å, β = 107.047°) to validate the spirocyclic geometry and intermolecular interactions. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) are recommended, as storage in dry, inert environments prevents decomposition .
Q. What safety precautions are necessary when handling this compound?
While specific toxicological data are limited ( ), general precautions include:
- Use of PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Work under fume hoods to minimize inhalation of aerosols.
- Avoidance of incompatible reagents (e.g., strong oxidizers) due to potential exothermic reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
and demonstrate SAR strategies for diazaspiro derivatives:
- Substituent modification : Replace the morpholino group with aziridine or fluorophenyl moieties to enhance binding affinity (e.g., anticonvulsant activity in derivatives).
- Functional group addition : Introduce sulfonamide or acryloyl groups to improve solubility and metabolic stability.
- In vitro assays : Prioritize MTT cytotoxicity screening and enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with activity .
Q. What analytical techniques resolve contradictions in reported physicochemical properties?
Discrepancies in density or solubility data require orthogonal validation:
Q. How can computational modeling predict interactions with biological targets?
outlines workflows for molecular docking (e.g., AutoDock Vina) and MD simulations:
- Target selection : Use AlphaFold-predicted protein structures if crystallographic data are unavailable.
- Binding energy calculations : Compare ΔG values for morpholino-substituted vs. non-substituted derivatives to identify key interactions.
- Validation : Cross-reference docking results with SPR or ITC binding assays .
Methodological Considerations
Q. What experimental designs address low yields in spirocyclic compound synthesis?
- Reaction optimization : Use DoE (Design of Experiments) to vary temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading.
- Byproduct analysis : Employ LC-MS to identify intermediates (e.g., lactam vs. lactone forms) and adjust reaction quenching protocols (e.g., saturated NaHCO₃ in ) .
Q. How should researchers approach ecological risk assessment for this compound?
Despite limited ecotoxicity data ( ), follow OECD guidelines:
- Acute toxicity : Perform Daphnia magna 48-hour immobilization tests.
- Biodegradation : Use OECD 301F manometric respirometry to assess persistence.
- Bioaccumulation : Estimate log Kow via reverse-phase HPLC retention times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
